2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
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Overview
Description
- Its molecular formula is C18H19NO4 with a molecular weight of 301.35 g/mol .
- The compound features a benzofuran ring system fused with a phenyl group and an acetamide moiety.
- Carbofuran phenol has been studied for its biological activities and potential applications.
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: , belongs to the class of benzofuran compounds.
Preparation Methods
- Synthetic Routes :
- One common synthetic route involves the reaction of 2,3-dihydro-1-benzofuran-6-carboxylic acid with 3,4-dimethoxyphenethylamine (or its derivatives) in the presence of coupling agents or activating reagents.
- The carboxylic acid can be obtained from benzofuran derivatives through oxidation and subsequent carboxylation.
- Reaction Conditions :
- The reaction typically occurs under mild conditions, often using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
- Catalysts or reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) facilitate the coupling.
- Industrial Production :
- Carbofuran phenol is an intermediate in the synthesis of the pesticide carbofuran (also known as Furadan ).
Chemical Reactions Analysis
- Reactivity :
- Carbofuran phenol can undergo various reactions, including oxidation , reduction , and substitution .
- Common Reagents :
- For oxidation: chromium-based reagents , such as chromic acid (H2CrO4) .
- For reduction: metal hydrides , such as sodium borohydride (NaBH4) .
- For substitution: acid chlorides or activated esters .
- Major Products :
- Oxidation may yield the corresponding carboxylic acid derivative.
- Reduction could lead to the formation of the alcohol form.
- Substitution reactions may produce various derivatives.
Scientific Research Applications
- Chemistry :
- Carbofuran phenol serves as an intermediate in the synthesis of carbofuran, a widely used insecticide and nematicide.
- Biology and Medicine :
- Research on its biological activity, toxicity, and potential therapeutic applications is ongoing.
- It may have implications in drug discovery due to its structural features.
- Industry :
- Its role in pesticide production underscores its industrial significance.
Mechanism of Action
- The exact mechanism of carbofuran phenol’s effects remains an area of study.
- It likely interacts with specific molecular targets, affecting cellular processes or enzymatic pathways.
Comparison with Similar Compounds
- Carbofuran phenol’s uniqueness lies in its benzofuran-phenyl-acetamide hybrid structure.
- Similar compounds include other benzofuran derivatives, such as benzofuranol and benzofuran carboxylic acids .
Remember, carbofuran phenol’s applications extend beyond its role as an intermediate, and ongoing research may uncover additional uses.
Properties
Molecular Formula |
C20H23NO4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C20H23NO4/c1-23-17-6-4-14(11-19(17)24-2)7-9-21-20(22)13-15-3-5-16-8-10-25-18(16)12-15/h3-6,11-12H,7-10,13H2,1-2H3,(H,21,22) |
InChI Key |
AIMIUKXZGWNRJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CC3=C(CCO3)C=C2)OC |
Origin of Product |
United States |
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